(3S,4R)-3-fluoropiperidin-4-ol hydrochloride
Overview
Description
(3S,4R)-3-Fluoropiperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The fluorine substitution at the third position and the hydroxyl group at the fourth position of the piperidine ring confer unique chemical properties to this compound. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom at the third position can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group is introduced at the fourth position through oxidation reactions, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fluoropiperidine derivative.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 3-fluoropiperidin-4-one.
Reduction: Formation of 3-fluoropiperidine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(3S,4R)-3-Fluoropiperidin-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can influence various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
- (3S,4R)-3-Fluoro-4-phenylpiperidine hydrochloride
- (3S,4R)-4-Fluoro-3-pyrrolidinamine dihydrochloride
- (3S,4R)-4-(4-Fluorophenyl)-3-pyrrolidinecarboxylic acid hydrochloride
Uniqueness: (3S,4R)-3-Fluoropiperidin-4-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and hydroxyl groups in the piperidine ring enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
(3S,4R)-3-fluoropiperidin-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRYZBPWUNRGDD-UYXJWNHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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